2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro and a methyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3-chloro-5-methylpyrazole with chloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the reaction conditions and reagents used[5][5].
Scientific Research Applications
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 2-(5-Methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-5-methylpyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-5-4-6(7)9-10(5)3-2-8/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXMLBDGMNHMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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